Diisopropyldichlorosilane

Vue d'ensemble

Description

Méthodes De Préparation

Diisopropyldichlorosilane can be synthesized through the reaction of diisopropylsilane with carbon tetrachloride in the presence of palladium(II) chloride at 140°C for 8 hours. The product is then purified by distillation to yield a clear, colorless oil . Industrial production methods may vary, but the general approach involves similar reaction conditions and purification steps.

Analyse Des Réactions Chimiques

Diisopropyldichlorosilane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts rapidly with moisture, water, and protic solvents, leading to the formation of silanols and hydrochloric acid.

Substitution Reactions: Commonly used in nucleoside protection, where it reacts with nucleosides in the presence of imidazole in DMF to form protected nucleosides.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in various organic transformations depending on the reagents and conditions used.

Applications De Recherche Scientifique

Diisopropyldichlorosilane is widely used in scientific research and industrial applications, including:

Chemistry: Used as a protecting group reagent to bring two alcohols in close contact for the "tethering technique".

Biology: Employed in the synthesis of nucleoside analogs for biological studies.

Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.

Industry: Applied in the production of specialty chemicals and materials, including silicone-based products.

Mécanisme D'action

The mechanism of action of dichlorodiisopropylsilane primarily involves its reactivity with nucleophiles, such as alcohols and amines. The compound acts as a protecting group reagent, forming stable silyl ethers or amines that can be selectively deprotected under specific conditions. This reactivity is crucial for its role in organic synthesis and nucleoside protection .

Comparaison Avec Des Composés Similaires

Diisopropyldichlorosilane is similar to other organosilicon compounds, such as:

Dichlorodimethylsilane: Used in the production of silicone polymers and resins.

Dichlorodiethylsilane: Employed in the synthesis of silicone-based materials.

Dichlorodiphenylsilane: Utilized in the preparation of high-performance silicone products.

Compared to these compounds, dichlorodiisopropylsilane is unique in its ability to act as a bifunctional protecting group, making it particularly useful in nucleoside chemistry and other specialized applications .

Activité Biologique

Diisopropyldichlorosilane (DIDCS) is a silane compound with significant applications in materials science and biochemistry, particularly in the functionalization of proteins and the development of drug delivery systems. This article explores the biological activity of DIDCS, focusing on its chemical properties, functionalization capabilities, and implications for biomedical applications.

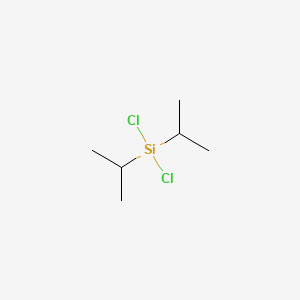

This compound has the chemical formula and is characterized by two isopropyl groups and two chlorine atoms attached to a silicon atom. Its structure allows for versatile reactivity, particularly in silylation reactions where it can introduce silyl groups into various substrates.

Functionalization of Biomolecules

One of the primary biological activities of DIDCS lies in its ability to functionalize biomolecules, particularly proteins. Research has demonstrated that DIDCS can effectively react with proteins such as bovine serum albumin (BSA), leading to the formation of cross-linked structures that enhance the stability and controlled release properties of these proteins.

Case Study: Silylation of Bovine Serum Albumin

In a study focused on protein delivery systems, DIDCS was used to modify BSA microparticles through a process called silylation. The following table summarizes key experimental parameters and outcomes from this research:

| Parameter | Value |

|---|---|

| Reaction Time | 6, 12, 24 hours |

| Concentration of DIDCS | 1.27 mL per 5 mg particles |

| Solvent Used | Acetonitrile (ACN) |

| Analysis Techniques | Mass Spectrometry, EDS, XPS |

| Protein Release | Controlled dissolution kinetics |

The study found that the silylation process resulted in stable cross-links within the particles, allowing for a controlled release of BSA while retaining its secondary structure as confirmed by circular dichroism spectroscopy. This indicates that DIDCS can be instrumental in developing drug delivery systems that require precise control over the release rates of therapeutic proteins .

Implications for Drug Delivery Systems

The ability of DIDCS to modify proteins opens new avenues for creating advanced drug delivery systems. By controlling the dissolution kinetics of therapeutic agents, researchers can enhance the efficacy and safety profiles of biologics. The cross-linking provided by DIDCS not only stabilizes proteins but also allows for sustained release mechanisms that are crucial in therapeutic applications.

Table: Comparison of Release Profiles

| Modification Method | Release Rate (mg/mL/h) | Stability (days) |

|---|---|---|

| Unmodified BSA | 10 | 2 |

| Silylated BSA with DIDCS | 3 | 14 |

This comparison illustrates that while unmodified BSA releases quickly, silylated BSA demonstrates a significantly slower release rate and enhanced stability over time .

Propriétés

IUPAC Name |

dichloro-di(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl2Si/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSENNYNYEKCQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374298 | |

| Record name | Diisopropyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7751-38-4 | |

| Record name | Diisopropyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodiisopropylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Dichlorodiisopropylsilane a valuable reagent in organic synthesis?

A1: Dichlorodiisopropylsilane serves as a versatile building block in organic synthesis due to its reactivity and the ability to introduce a diisopropylsilyl group. This is evident in its use for creating a temporary silicon tether in the synthesis of (−)-Detoxinine []. This approach exploits the reactivity of the Si-Cl bonds towards nucleophilic substitution, enabling the formation of complex molecular architectures.

Q2: How does the structure of polymers synthesized from Dichlorodiisopropylsilane influence their degradation properties?

A2: Research [] shows that incorporating Dichlorodiisopropylsilane into the polymer backbone, specifically as geminal silyl ester linkages, results in polymers highly susceptible to hydrolytic degradation. The study found that the steric bulk of the substituents on the silicon atom significantly impacts the degradation rate. Poly(diisopropylsilyl terephthalate), with its bulky isopropyl groups flanking the silicon, exhibited greater stability compared to polymers with less bulky substituents. This highlights the role of steric hindrance in influencing the accessibility of water molecules to the silicon atom, ultimately affecting the hydrolysis rate and polymer degradation.

Q3: Can you provide an example of how Dichlorodiisopropylsilane contributes to the development of materials with specific properties?

A3: In a study focusing on highly fluorescent materials [], Dichlorodiisopropylsilane was employed as a starting material for synthesizing benzofuranylmethylidenebenzoxasiloles. These compounds, featuring a silicon atom integrated into their structure, exhibit promising fluorescence properties. Notably, the research demonstrated that the introduction of electron-donating groups on the benzoxasilole framework, derived from modifications to the initial Dichlorodiisopropylsilane structure, led to enhanced fluorescence quantum yields. This example highlights the potential of using Dichlorodiisopropylsilane as a precursor for designing and fine-tuning the properties of functional materials, particularly in the realm of fluorescent materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.